molecular formula C23H30BNO4 B595158 tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1218791-29-7

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B595158
CAS No.: 1218791-29-7
M. Wt: 395.306
InChI Key: WIGWVVIZEPRQNB-UHFFFAOYSA-N
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Description

Tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C23H30BNO4 and its molecular weight is 395.306. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . These reactions typically involve the interaction with metal catalysts, such as palladium .

Mode of Action

The compound, being a boronic ester, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic ester, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used for creating carbon-carbon bonds, which are fundamental in organic synthesis . The resulting changes in the compound can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are only marginally stable in water . Their hydrolysis rate is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of new organic compounds. The specific molecular and cellular effects would depend on the nature of these new compounds.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It has been used to structurally modify hyaluronic acid (HA) in the development of a ROS-responsive drug delivery system . The compound interacts with HA, a biomolecule that can effectively enhance cellular uptake of nanoparticles because it specifically recognizes CD44 expressed by normal cells .

Cellular Effects

The effects of 4-(N-BOC-N-phenylamino)phenylboronic acid, pinacol ester on cells are primarily observed in its role in drug delivery systems. The compound, when used in the formation of curcumin-loaded nanoparticles (HA@CUR NPs), has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in the formation of ROS-responsive drug delivery systems. The compound is used to modify HA, forming a system that can rapidly release curcumin in a ROS environment, reaching the concentration required for treatment .

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness in drug delivery systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness in drug delivery systems. Detailed information on its interactions with transporters or binding proteins and effects on its localization or accumulation is currently lacking .

Properties

IUPAC Name

tert-butyl N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO4/c1-21(2,3)27-20(26)25(18-11-9-8-10-12-18)19-15-13-17(14-16-19)24-28-22(4,5)23(6,7)29-24/h8-16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWVVIZEPRQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675135
Record name tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-29-7
Record name tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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